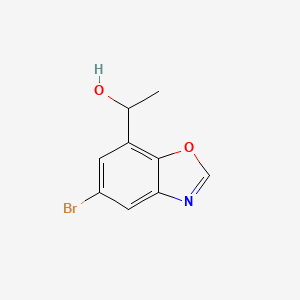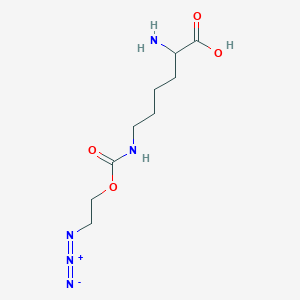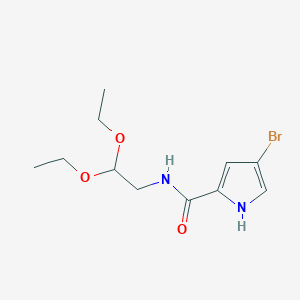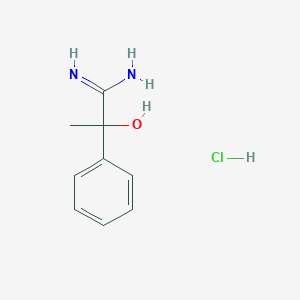![molecular formula C9H15N3 B1447588 {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine CAS No. 1500012-34-9](/img/structure/B1447588.png)
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine
Übersicht
Beschreibung
“{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine” is a chemical compound . The IUPAC name for this compound is 5,6,7,8-tetrahydroimidazo [1,2-a]pyridin-7-ylamine . It has a molecular weight of 137.18 . The compound is stored at 4°C and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3/c8-6-1-3-10-4-2-9-7(10)5-6/h2,4,6H,1,3,5,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound is an oil and is stored at 4°C . It has a molecular weight of 137.18 . More detailed physical and chemical properties would require additional information or experimental data.Wissenschaftliche Forschungsanwendungen
Periodontitis Treatment
This compound has been identified as a potential inhibitor of Porphyromonas gingivalis glutaminyl cyclase (PgQC) . PgQC is a key enzyme in the pathogenesis of periodontitis, a severe oral disease linked to systemic conditions like diabetes and Alzheimer’s disease. Inhibitors based on the tetrahydroimidazo[1,2-a]pyridine scaffold have shown activity in the lower nanomolar range, indicating their potential as novel anti-infective compounds for treating periodontitis.
Antibacterial Activity
Derivatives of tetrahydroimidazo[1,2-a]pyrimidine, which share a similar core structure with our compound of interest, have demonstrated significant antibacterial activity . These derivatives have been effective against both Gram-positive and Gram-negative bacteria, including E. coli and S. aureus , suggesting that N-Methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)methanamine could be explored for its antibacterial properties.
Antimicrobial Agent Development
The structural similarity of this compound to other imidazo[1,2-a]pyrimidine derivatives, which have shown antimicrobial properties, points to its potential use in developing new antimicrobial agents . The ongoing challenge of multi-drug resistant microbial infections makes this an area of high interest and importance.
Drug Discovery for Systemic Diseases
Given the link between periodontitis and systemic diseases, the compound’s role in inhibiting key pathogens like P. gingivalis could extend to therapeutic applications in systemic diseases such as atherosclerosis and diabetes .
Oral Microbiome Research
The compound’s inhibitory effects on PgQC could also contribute to research on the oral microbiome’s balance and its impact on oral and systemic health . Understanding these mechanisms can lead to better preventive measures and treatments for oral diseases.
Enzyme Inhibition Studies
The compound’s activity against PgQC suggests it could be used as a tool in enzyme inhibition studies to understand the enzyme’s role in disease processes and to develop targeted therapies .
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Mode of Action
Imidazole derivatives, in general, have been known to exhibit a broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Imidazole derivatives have been reported to show various biological activities .
Eigenschaften
IUPAC Name |
N-methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-10-6-8-7-12-5-3-2-4-9(12)11-8/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCATBOCKYQNJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN2CCCCC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl({[2-hydroxy-2-(thiophen-3-yl)propyl]sulfamoyl})methylamine](/img/structure/B1447506.png)



![2-(6-Isobutoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1447511.png)







![N-[2-(2-Fluorophenyl)propan-2-yl]acetamide](/img/structure/B1447527.png)